Physicochemical properties of 3-Pyridineacrylicacid, alpha-amino-(8CI)
Physicochemical properties of 3-Pyridineacrylicacid, alpha-amino-(8CI)
Physicochemical Properties of 3-Pyridineacrylicacid, alpha-amino-(8CI)
Part 1: Executive Summary & Chemical Identity
3-Pyridineacrylicacid, alpha-amino-(8CI) (CAS: 17470-26-7), systematically known as
This compound serves as a critical synthetic intermediate in the production of 3-pyridylalanine , a histidine isostere used in peptidomimetics to probe hydrogen bonding and electrostatic interactions in drug-receptor binding. Due to the enamine functionality (
Key Chemical Identifiers:
| Property | Detail |
|---|---|
| CAS Number | 17470-26-7 |
| IUPAC Name | 2-Amino-3-(pyridin-3-yl)prop-2-enoic acid |
| Common Synonyms |
Part 2: Structural Characteristics & Physicochemical Properties
Electronic Structure & Tautomerism
The molecule features an extended conjugated system linking the pyridine
-
Enamine-Imine Tautomerism: The free
-amino form exists in equilibrium with its imine tautomer ( -imino acid). In aqueous solution, the imine form is thermodynamically favored and rapidly hydrolyzes to the -keto acid (3-pyridylpyruvic acid). -
Z/E Isomerism: The double bond allows for geometric isomers. The (Z)-isomer is generally more stable due to an intramolecular hydrogen bond between the amide proton (in N-protected forms) or amino group and the carbonyl oxygen of the carboxylic acid.
Acid-Base Properties (pKa)
The molecule is amphoteric with three ionizable sites.
-
Pyridine Nitrogen (
): Basic. Estimated . Protonation generates a pyridinium cation, increasing water solubility. -
Carboxyl Group (-COOH): Acidic. Estimated
. -
-Amino Group (-NH
): The basicity is significantly reduced compared to saturated amines due to conjugation with the electron-withdrawing carboxyl group and the double bond (vinylogous amide character).
Solubility & Lipophilicity
-
Solubility: Low in neutral water due to zwitterionic crystal lattice energy. Soluble in acidic aqueous buffers (pH < 4) due to protonation of the pyridine ring and amino group. Soluble in polar organic solvents (DMSO, DMF).
-
LogP: Estimated
to 0.5, indicating moderate hydrophilicity.
Part 3: Synthesis & Preparation (Erlenmeyer Azlactone Protocol)
The most authoritative synthesis route is the Erlenmeyer-Plöchl Azlactone Synthesis , which constructs the dehydroamino acid skeleton via condensation of 3-pyridinecarboxaldehyde with an N-acylglycine.
Experimental Workflow
Step 1: Azlactone Formation [3][4]
-
Reagents: 3-Pyridinecarboxaldehyde (1.0 eq), N-Acetylglycine (1.0 eq), Sodium Acetate (anhydrous, 0.8 eq), Acetic Anhydride (3.0 eq).
-
Procedure: Reflux the mixture at 100-110°C for 2-4 hours. The mixture solidifies upon cooling.
-
Workup: Add ethanol to decompose excess anhydride. Filter the precipitated yellow solid (4-(3-pyridylmethylene)-2-methyl-5-oxazolone).
Step 2: Hydrolysis to Dehydroamino Acid
-
Reagents: Azlactone intermediate, 1% NaOH or 1M HCl.
-
Procedure: Reflux the azlactone in aqueous acid/base to open the oxazolone ring.
-
Note: Mild hydrolysis yields the N-acetyl-dehydroamino acid .
-
Harsh Acidic Hydrolysis: Removes the acetyl group to yield the
-amino-3-pyridineacrylic acid (usually isolated as the hydrochloride salt to prevent hydrolysis to the keto acid).
-
Caption: Step-wise synthesis via Erlenmeyer Azlactone route showing critical hydrolysis pathways.
Part 4: Reactivity & Stability
Hydrolytic Instability
The free
-
Reaction:
-
Implication: For biological studies, the compound is often generated in situ or used as the stable N-acetyl derivative.
Catalytic Hydrogenation
This is the primary application of the compound. Reduction of the C=C double bond yields the saturated amino acid, DL-3-pyridylalanine .
-
Catalyst: Pd/C or PtO
. -
Conditions:
(1-3 atm), Ethanol/Acetic acid solvent. -
Stereoselectivity: Asymmetric hydrogenation using chiral Rhodium or Ruthenium catalysts (e.g., [Rh(COD)(DIPAMP)]BF
) can yield L-3-pyridylalanine with high enantiomeric excess (>95% ee).
Michael Addition
The
Part 5: Applications in Drug Development
-
Conformational Probes: Dehydroamino acids introduce geometric constraints (planarity) into peptide backbones, stabilizing
-turn secondary structures. -
Enzyme Inhibition: The dehydro moiety can act as a "suicide substrate" or Michael acceptor for active site nucleophiles in cysteine proteases.
-
Peptidomimetics: 3-Pyridylalanine derivatives are used to replace Histidine in peptide drugs (e.g., GnRH antagonists) to modulate pKa and reduce metabolic degradation.
References
-
Erlenmeyer, E. (1893).[5] "Ueber die Condensation der Hippursäure mit Phthalsäureanhydrid und mit Benzaldehyd." Annalen der Chemie, 275, 1.
-
Carter, H. E. (1946).[4] "Azlactones."[3][4][5][6][7] Organic Reactions, 3, 198.[4] (Classic review on Erlenmeyer synthesis).
- Jones, J. H. (1984). "The Synthesis of Amino Acids." Comprehensive Organic Chemistry, Vol 2. Pergamon Press.
-
Chemical Book. (2024). "3-Pyridineacrylicacid, alpha-amino-(8CI) Product Entry."
-
PubChem. (2024). "3-Pyridineacrylic acid derivatives." National Library of Medicine.
Sources
- 1. (3R)-3-Amino-3-(5-chloro(2-pyridyl))propan-1-OL | C8H11ClN2O | CID 96854662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Pyridinecarboxaldehyde | C6H5NO | CID 10371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ijprajournal.com [ijprajournal.com]
- 4. Erlenmeyer-Plochl Azlactone Synthesis (Chapter 21) - Name Reactions in Organic Synthesis [cambridge.org]
- 5. modernscientificpress.com [modernscientificpress.com]
- 6. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 7. Erlenmeyer–Plöchl azlactone and amino-acid synthesis - Wikipedia [en.wikipedia.org]
